3-Piperidyl benzilate

PET imaging muscarinic receptor quantitation kinetic modeling

3-Piperidyl benzilate (3-PB; CAS 57258-61-4; C₁₉H₂₁NO₃; MW 311.4 g/mol) is a secondary-amine benzilic acid ester belonging to the piperidyl glycolate class of muscarinic acetylcholine receptor (mAChR) antagonists. Synthesized via sodium methoxide-catalyzed transesterification of methyl benzilate with 3-piperidinol , 3-PB serves as the indispensable non-radiolabeled synthetic precursor for an entire family of carbon-11 and fluorine-18 labeled PET radioligands—including [¹¹C](+)3-MPB, [¹¹C]PPB, [¹¹C]3-EPB, and 3-[¹⁸F]FEPB—through simple N-alkylation at the piperidine nitrogen.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
CAS No. 57258-61-4
Cat. No. B8366809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidyl benzilate
CAS57258-61-4
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C19H21NO3/c21-18(23-17-12-7-13-20-14-17)19(22,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,17,20,22H,7,12-14H2
InChIKeyIGXOSKVDCFQEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Piperidyl Benzilate (CAS 57258-61-4): Foundational Muscarinic Antagonist Precursor for PET Radiotracer Synthesis


3-Piperidyl benzilate (3-PB; CAS 57258-61-4; C₁₉H₂₁NO₃; MW 311.4 g/mol) is a secondary-amine benzilic acid ester belonging to the piperidyl glycolate class of muscarinic acetylcholine receptor (mAChR) antagonists [1]. Synthesized via sodium methoxide-catalyzed transesterification of methyl benzilate with 3-piperidinol [1], 3-PB serves as the indispensable non-radiolabeled synthetic precursor for an entire family of carbon-11 and fluorine-18 labeled PET radioligands—including [¹¹C](+)3-MPB, [¹¹C]PPB, [¹¹C]3-EPB, and 3-[¹⁸F]FEPB—through simple N-alkylation at the piperidine nitrogen [1][2]. Unlike the structurally related 3-quinuclidinyl benzilate (QNB) or the 4-piperidyl positional isomer, the 3-piperidyl scaffold confers a moderate and reversible receptor binding profile that enables equilibrium-based in vivo neuroreceptor quantitation by PET [1][3].

Why 4-Piperidyl Benzilate or Quinuclidinyl Benzilate Cannot Substitute for the 3-Piperidyl Benzilate Scaffold in Quantitative PET Imaging


The muscarinic antagonist landscape contains several structurally related benzilate esters, yet their binding kinetic and affinity profiles diverge sharply in ways that fundamentally determine suitability for quantitative PET neuroimaging. 4-Piperidyl benzilate derivatives (e.g., 4NMPB, 4-FEPB) exhibit approximately 6.6-fold higher receptor affinity than their 3-piperidyl counterparts and fail to reach binding equilibrium within practical PET scanning windows—time-activity curves for [¹¹C]4-MPB show gradual monotonic increases rather than peaks, rendering equilibrium-based receptor density quantitation unreliable [1][2]. 3-Quinuclidinyl benzilate (QNB) binds mAChRs with sub-picomolar affinity (Kd = 0.027–0.088 nM across M1–M5) [3], which precludes detection of endogenous acetylcholine competition and generates prolonged, essentially irreversible in vivo binding that confounds receptor parameter estimation [1]. These kinetic and affinity characteristics are intrinsic to the amine-ring positional and conformational architecture; they cannot be rescued by N-alkyl substitution changes alone [2]. Consequently, substituting the 3-piperidyl scaffold with a 4-piperidyl or quinuclidinyl core in a procurement or experimental-design decision introduces a categorical failure mode for any application requiring reversible, quantifiable mAChR binding in vivo.

Quantitative Head-to-Head Evidence for 3-Piperidyl Benzilate Differentiation vs. 4-Piperidyl Benzilate and Quinuclidinyl Benzilate Scaffolds


PET Kinetic Reversibility: [11C](+)3-MPB Achieves Binding Equilibrium in Monkey Brain Whereas [11C]4-MPB Does Not

The N-methyl derivative of 3-piperidyl benzilate, [¹¹C](+)3-MPB, demonstrates fully reversible brain mAChR binding kinetics in conscious rhesus monkeys, while the corresponding 4-piperidyl isomer [¹¹C]4-MPB exhibits non-equilibrium accumulation. Time-activity curves for [¹¹C](+)3-MPB peaked in all brain regions, whereas [¹¹C]4-MPB curves showed gradual increases without peaks in most regions except thalamus, pons, and cerebellum [1]. Logan plot analysis (using metabolite-corrected arterial plasma input) yielded linear regression curves for [¹¹C](+)3-MPB in all brain regions, confirming reversible binding, while Patlak plot analysis produced nonlinear curves, further validating the equilibrium assumption for [¹¹C](+)3-MPB [1]. In contrast, [¹¹C]4-MPB failed to satisfy linear Logan plot criteria across multiple regions, indicating that receptor binding had not reached equilibrium during the 91-minute scan [1]. This kinetic disparity was previously predicted by Baumgold et al. (1977), who demonstrated that the binding affinity of N-methyl-3-piperidyl benzilate to mAChRs was lower than that of N-methyl-4-piperidyl benzilate or QNB in rat brain homogenates [2].

PET imaging muscarinic receptor quantitation kinetic modeling

Scaffold Affinity Differential: 3-Piperidyl Benzilate Derivatives Exhibit 6.6-Fold Lower mAChR Affinity Than 4-Piperidyl Analogs

A systematic in vitro binding study of 31 piperidyl and pyrrolidyl benzilate congeners established that the 3-piperidyl scaffold consistently produces markedly lower mAChR affinity than the 4-piperidyl scaffold when carrying identical N-substituents [1]. Specifically, (R)-N-(2-fluoroethyl)-3-piperidyl benzilate (3-FEPB, compound 22) exhibited a Ki of 12.1 nM, whereas N-(2-fluoroethyl)-4-piperidyl benzilate (4-FEPB, compound 8) exhibited a Ki of 1.83 nM under identical assay conditions—a 6.6-fold affinity difference attributable solely to the position of ester attachment on the piperidine ring [1]. The broader SAR dataset showed that Ki values across the 3-piperidyl series ranged from 0.05 nM to >100 nM depending on N-substituent, but within matched N-substituent pairs the 4-piperidyl isomer consistently displayed higher affinity [1]. This affinity gradient mirrors the in vivo kinetic findings of Tsukada et al. (2001) and directly reflects the earlier observation by Baumgold et al. (1977) that 3NMPB exhibits lower mAChR binding affinity than 4NMPB [2][3].

structure-activity relationship receptor binding affinity radioligand development

Brain Regional Uptake and Dynamic Range: [11C](+)3-MPB Outperforms [11C]4-MPB in Conscious Monkey PET

In a direct within-subject PET comparison in conscious monkeys, [¹¹C](+)3-MPB demonstrated superior performance for mapping mAChR regional distribution compared to [¹¹C]4-MPB [1]. At 60–91 min post-injection, the uptake of [¹¹C](+)3-MPB was higher in all brain regions and the dynamic range of regional uptake differences was better than those of [¹¹C]4-MPB [1]. The regional distribution patterns of both tracers were qualitatively similar (highest in striatum and occipital cortex; intermediate in temporal and frontal cortices, cingulate gyrus, hippocampus, and thalamus; lower in pons; lowest in cerebellum) and consistent with known mAChR density, confirming receptor-specific binding [1]. Scopolamine (50 μg/kg) reduced radioactivity of both [¹¹C](+)3-MPB and [¹¹C]4-MPB in all regions except the cerebellum, validating that both signals reflect mAChR-specific binding rather than nonspecific retention [1]. The in vivo binding parameters and the uptake pattern of [¹¹C](+)3-MPB were quantitatively consistent with mAChR density as reported from in vitro autoradiography [1]. Furthermore, (+)3-MPB displays Ki values of 1.3, 1.1, 2.8, 1.7, and 5.9 nM for the cloned human M1, M2, M3, M4, and M5 subtypes respectively, confirming broad subtype coverage without excessive selectivity that would bias regional measurements [2].

neuroreceptor mapping brain regional distribution PET signal-to-noise ratio

Precursor Versatility: 3-Piperidyl Benzilate Is the Universal Synthetic Intermediate for Four Clinically Validated PET Radioligand Families

3-Piperidyl benzilate (3-PB) is the obligate synthetic precursor for the entire pipeline of 3-piperidyl-based PET mAChR radioligands. The free secondary amine in 3-PB enables direct N-[¹¹C]alkylation using [¹¹C]methyl iodide, [¹¹C]ethyl iodide, or [¹¹C]propyl iodide, as well as N-[¹⁸F]fluoroethylation using 2-[¹⁸F]fluoroethyl triflate [1][2]. This has been exploited to produce: (1) [¹¹C](+)3-MPB (N-methyl), radiochemical yield 60–70%, specific activity 500–1000 Ci/mmol, radiochemical purity >98% [1]; (2) [¹¹C](+)3-EPB (N-ethyl) and [¹¹C](+)3-PPB (N-propyl), with distribution volumes and kinetics evaluated in conscious monkeys [3]; and (3) 3-[¹⁸F]FEPB (N-2-fluoroethyl), produced in 7–9% radiochemical yield with >97% radiochemical purity [2]. By contrast, the corresponding 4-piperidyl benzilate (4-PB) precursor yields radioligands that exhibit non-equilibrium brain kinetics (see Evidence Items 1–3) and is therefore unsuitable for quantitative PET applications [1][3]. The Japanese patent JP3728376 explicitly claims the use of optically pure (+)3-piperidyl benzilate as the essential intermediate for manufacturing high-precision PET-labeled mAChR compounds, affirming the precursor’s industrial significance [4].

radiochemistry PET tracer synthesis precursor procurement

Chiral Specificity: Only the (+)-Enantiomer of the 3-Piperidyl Scaffold Confers mAChR Binding Activity, with a 6.2-Fold Dynamic Range Across Subtypes

Muscarinic receptor binding of 3-piperidyl benzilate derivatives is exquisitely stereoselective. The (+)-isomer of N-methyl-3-piperidyl benzilate (3NMPB) is the active enantiomer (Ki = 1.7 nM in rat brain homogenate), while the (−)-isomer is essentially inactive for mAChR binding [1]. This finding was confirmed in vivo by Tsukada et al. (2001), who demonstrated that [¹¹C](−)3-MPB exhibited much lower uptake in all brain regions compared to [¹¹C](+)3-MPB in conscious monkeys [2]. Across the cloned human mAChR subtypes, (+)3-MPB displays Ki values of 1.3 nM (M1), 1.1 nM (M2), 2.8 nM (M3), 1.7 nM (M4), and 5.9 nM (M5), yielding a 5.4-fold affinity range across M1–M5 without extreme subtype selectivity [3]. By comparison, QNB (3-quinuclidinyl benzilate) binds with Kd values of 0.035 nM (M1), 0.027 nM (M2), 0.088 nM (M3), 0.034 nM (M4), and 0.043 nM (M5)—approximately 30- to 60-fold higher affinity than (+)3-MPB across all subtypes [4]. The moderate affinity of (+)3-MPB allows competitive displacement by endogenous acetylcholine, a property completely absent in QNB due to its sub-picomolar binding [4].

stereochemistry enantiomeric specificity receptor subtype profiling

Clinical Translation Advantage: [11C](+)3-MPB Has Been Validated in Human Patient Populations, Establishing the 3-Piperidyl Scaffold as the Only Clinically Proven mAChR PET Tracer Platform

The clinical translational track record of the 3-piperidyl benzilate scaffold exceeds that of any competing mAChR PET radioligand family. [¹¹C](+)3-MPB has been applied in clinical PET studies of chronic fatigue syndrome (CFS) patients, where individuals with positive serum autoantibody against mAChR showed significantly lower [¹¹C](+)3-MPB binding than seronegative patients and normal controls [1]. This finding demonstrated that PET imaging with [¹¹C](+)3-MPB can detect pathological mAChR alterations in living human subjects [1]. In preclinical validation, scopolamine-induced mAChR occupancy measured by [¹¹C](+)3-MPB was quantitatively correlated with the degree of working memory impairment in conscious monkeys (R² = 0.55 in hippocampus and R² = 0.84 in brainstem), establishing a direct link between tracer-measured receptor occupancy and cognitive function [1]. By contrast, the 4-piperidyl benzilate scaffold has never progressed to validated clinical mAChR PET protocols, due to its documented failure to achieve equilibrium binding kinetics even in preclinical monkey studies [2]. QNB, despite decades of use as an in vitro radioligand, has proven clinically unsuitable for quantitative PET receptor imaging precisely because its ultra-high affinity (Kd 0.027–0.088 nM) precludes equilibrium-based modeling [2][3].

clinical PET translational neuroimaging biomarker validation

Optimal Procurement and Deployment Scenarios for 3-Piperidyl Benzilate Based on Quantitative Differentiation Evidence


PET Radiochemistry Core Facilities Producing mAChR Radioligands for Academic or Clinical Neuroscience Research

3-Piperidyl benzilate is the essential non-radioactive precursor for routine production of [¹¹C](+)3-MPB, the only clinically validated mAChR PET radioligand with demonstrated reversible brain binding kinetics [1]. Radiochemistry cores equipped with [¹¹C]methyl iodide synthesis modules can achieve 60–70% radiochemical yield and >98% radiochemical purity via a single-step N-methylation of (+)3-PB, with a 40-minute synthesis time from end of bombardment [1]. Procuring the (+)-enantiomer or enantiomerically resolved racemate is essential, as the (−)-isomer confers no receptor binding activity [1][2]. The same 3-PB precursor stock can also support synthesis of [¹¹C]PPB (the radioligand of choice for endogenous acetylcholine competition measurement) via N-propylation, enabling a multi-tracer program from a single precursor inventory [3]. This scenario is contraindicated for facilities using 4-piperidyl benzilate, whose radioligand products fail to reach binding equilibrium and are unsuitable for quantitative receptor parameter estimation [2].

Pharmaceutical CNS Drug Development: Receptor Occupancy Studies for Antimuscarinic and Pro-Cholinergic Therapeutics

Pharmaceutical companies developing mAChR-targeted therapeutics (e.g., M1/M4 positive allosteric modulators for Alzheimer’s disease, or antimuscarinic agents for overactive bladder with CNS side-effect profiling) require a PET radioligand capable of measuring receptor occupancy with sensitivity to endogenous acetylcholine competition [1][3]. The (+)3-MPB platform, derived from 3-PB, uniquely satisfies this requirement because its moderate affinity (Ki = 1.1–5.9 nM across M1–M5) allows detection of competitive displacement by both exogenous drugs and endogenous acetylcholine [1]. Studies in conscious monkeys have demonstrated that [¹¹C](+)3-MPB-measured mAChR occupancy by scopolamine quantitatively predicts working memory impairment (R² = 0.55–0.84), providing a translational biomarker for cognitive safety assessment [1]. The 4-piperidyl scaffold cannot fulfill this role, as its higher affinity renders it insensitive to synaptic acetylcholine fluctuations [4]. QNB is unsuitable for occupancy studies due to its essentially irreversible binding kinetics [5].

Academic Neuroscience Laboratories Investigating Cholinergic Dysfunction in Alzheimer’s Disease, Parkinson’s Disease, and Chronic Fatigue Syndrome

Research groups studying cholinergic degeneration in neurodegenerative and neuroimmune disorders benefit from the 3-PB precursor platform because [¹¹C](+)3-MPB has already been validated in human patient populations, demonstrating the ability to detect disease-associated mAChR alterations in vivo [1]. The tracer’s regional brain distribution pattern—high in striatum and cortex, low in cerebellum—matches known mAChR densities with superior dynamic range compared to the 4-piperidyl alternative [2]. Furthermore, the broad but moderate affinity across M1–M5 subtypes (Ki range: 1.1–5.9 nM) ensures that regional PET signals reflect total mAChR population changes without subtype-selective bias, which is desirable for initial disease characterization before more targeted probes are deployed [1]. The established Logan plot methodology for [¹¹C](+)3-MPB provides a standardized, reproducible quantification framework that facilitates multi-site data pooling and meta-analysis [2].

Fluorine-18 Radiochemistry Programs Requiring Longer-Half-Life mAChR Tracers for Multi-Center Clinical Trials

The 3-piperidyl benzilate scaffold uniquely supports both carbon-11 (t₁₂ = 20.4 min) and fluorine-18 (t₁₂ = 109.8 min) radiolabeling from a single precursor [3][4]. While [¹¹C](+)3-MPB is optimal for same-day repeat studies in single-center settings, 3-[¹⁸F]FEPB (derived from 3-PB via N-fluoroethylation) extends the viable imaging window and enables tracer distribution to satellite PET centers without an on-site cyclotron [4]. Although 3-[¹⁸F]FEPB showed moderate brain retention and partial non-receptor-mediated uptake in early mouse studies (requiring further optimization), the 3-PB precursor nonetheless provides the chemical platform for iterative F-18 tracer development [4]. No equivalent F-18 labeling pathway exists for the quinuclidinyl scaffold, and 4-[¹⁸F]FEPB, while demonstrating high receptor-mediated brain retention, suffers from the same non-equilibrium kinetic limitations as other 4-piperidyl derivatives [4]. Facilities planning multi-center clinical mAChR imaging protocols should therefore stock 3-PB as the common precursor for both 11C and 18F tracer development programs.

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